

A Comprehensive Technical Guide to 9-(2-Chloroethyl)-9H-purin-6-amine

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Compound of Interest

Compound Name: 9-(2-Chloroethyl)-9H-purin-6-amine

Cat. No.: B021332

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This technical guide provides an in-depth overview of **9-(2-Chloroethyl)-9H-purin-6-amine**, a purine analog of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and known biological activities based on available scientific literature.

Chemical Identity and Synonyms

9-(2-Chloroethyl)-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. Its chemical structure consists of an adenine moiety substituted at the N9 position with a 2-chloroethyl group.

Table 1: Chemical Identifiers for **9-(2-Chloroethyl)-9H-purin-6-amine**

Identifier	Value
IUPAC Name	9-(2-chloroethyl)-9H-purin-6-amine
Molecular Formula	C ₇ H ₈ CIN ₅
Molecular Weight	197.62 g/mol
CAS Registry Number	19255-48-2
PubChem CID	242263

The compound is known by a variety of synonyms in chemical and biological literature. A comprehensive list is provided below to aid in literature searches and compound identification.

Table 2: Known Synonyms for **9-(2-Chloroethyl)-9H-purin-6-amine**[1]

Synonym
9-(2-Chloroethyl)adenine
NSC 50715
6-Amino-9-(2-chloroethyl)purine
9-(β -Chloroethyl)adenine
N-(2-Chloroethyl)adenine
9-(2-Chloroethyl)-6-aminopurine
9-(2'-Chloroethyl)adenine

Synthesis of **9-(2-Chloroethyl)-9H-purin-6-amine**

The synthesis of **9-(2-Chloroethyl)-9H-purin-6-amine** typically involves the alkylation of adenine. A detailed experimental protocol for its synthesis has been described in the scientific literature.

Experimental Protocol: Synthesis via Alkylation of Adenine

This protocol is adapted from a published procedure for the synthesis of 9-(2-substituted ethyl)adenine derivatives.

Materials:

- Adenine
- 1-Bromo-2-chloroethane
- Potassium carbonate (K_2CO_3)

- N,N-Dimethylformamide (DMF)
- Ethanol
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To a solution of adenine in DMF, add potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Add 1-bromo-2-chloroethane to the reaction mixture.
- Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **9-(2-Chloroethyl)-9H-purin-6-amine**.

Note: The reaction yields a mixture of N9 and N7 isomers, which can be separated by chromatography. The N9 isomer is typically the major product.

Biological Activity and Potential Applications

While specific quantitative biological data, such as IC₅₀ values from cytotoxicity assays for **9-(2-Chloroethyl)-9H-purin-6-amine**, are not readily available in the public domain, the biological activities of structurally similar purine analogs have been extensively studied. These analogs often exhibit cytotoxic and antitumor properties by interfering with nucleic acid synthesis.

Putative Mechanism of Action

Based on the known mechanisms of similar purine analogs, **9-(2-Chloroethyl)-9H-purin-6-amine** is hypothesized to act as an alkylating agent and a purine antimetabolite. The 2-chloroethyl group is a reactive moiety capable of alkylating nucleophilic sites on biomolecules, including DNA.

The proposed mechanism of action involves:

- Cellular Uptake: The molecule is transported into the cell.
- Metabolic Activation (Potential): It may or may not undergo metabolic activation. The chloroethyl group itself is reactive.
- DNA Alkylation: The chloroethyl group can form a reactive aziridinium ion, which then alkylates DNA bases, primarily at the N7 position of guanine.
- DNA Damage and Repair Inhibition: This alkylation can lead to DNA cross-linking (interstrand or intrastrand), DNA strand breaks, and inhibition of DNA repair mechanisms.
- Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Cytotoxicity Data of Structurally Related Compounds

To provide a context for the potential potency of **9-(2-Chloroethyl)-9H-purin-6-amine**, the following table summarizes the cytotoxic activities of related purine analogs against various cancer cell lines. It is important to note that these are different molecules, and their activities may not be directly extrapolated to the title compound.

Table 3: Cytotoxicity (IC50) of Structurally Similar Purine Analogs

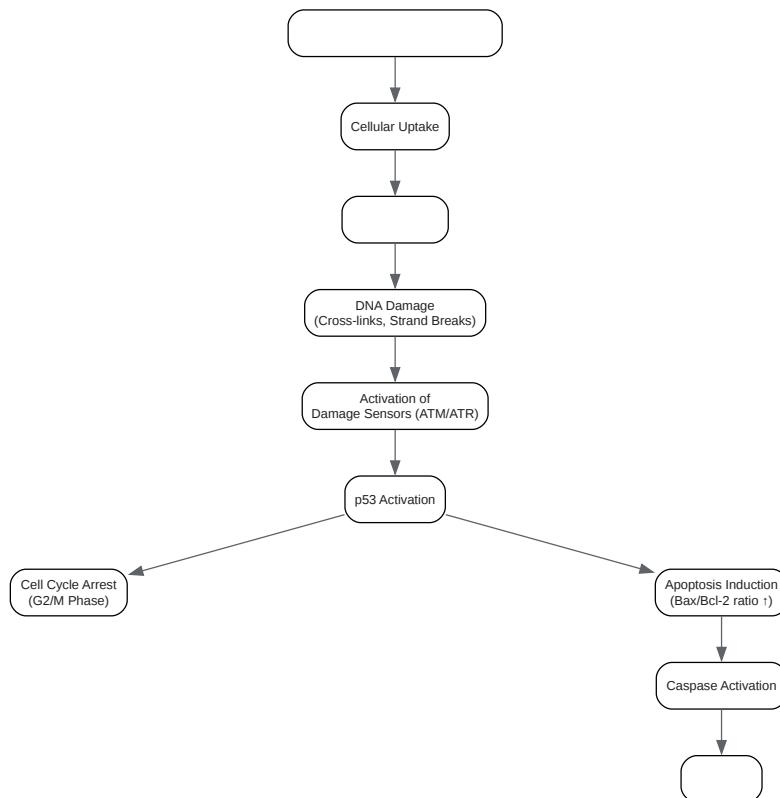
Compound	Cell Line	IC50 (µM)	Reference
2-Chloro-9-(2-deoxy- 2-fluoro- β -D- arabinofuranosyl)aden- ine (Clofarabine)	HCT116 (Colon Cancer)	0.26	[2]
2-Chloroadenosine	L1210 (Leukemia)	~1	N/A
6-Chloropurine	Various	Varies	N/A

Signaling Pathways and Experimental Workflows

Given the likely mechanism of action as a DNA alkylating agent, a putative signaling pathway leading to apoptosis is presented below. Additionally, a general workflow for evaluating the cytotoxicity of such a compound is provided.

Putative Signaling Pathway for DNA Damage-Induced Apoptosis

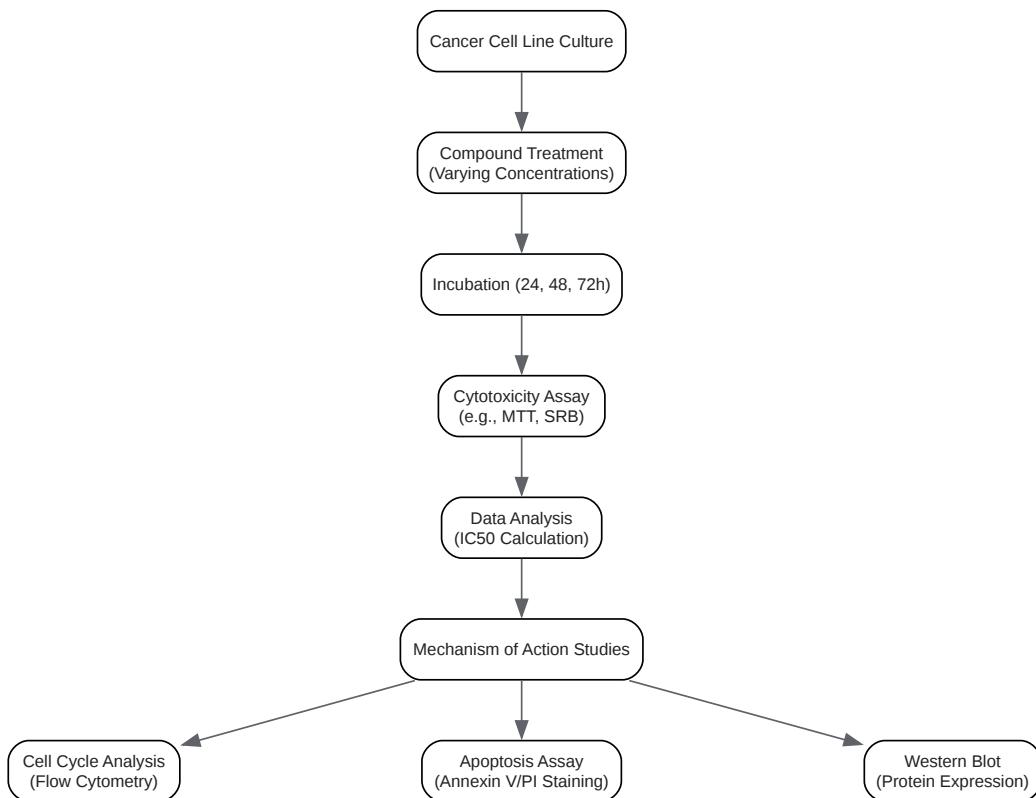
The following diagram illustrates a simplified, generalized pathway of how a DNA alkylating agent like **9-(2-Chloroethyl)-9H-purin-6-amine** might induce apoptosis.

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Caption: Putative signaling cascade initiated by **9-(2-Chloroethyl)-9H-purin-6-amine**.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of a compound like **9-(2-Chloroethyl)-9H-purin-6-amine** on cancer cells.



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Caption: Standard workflow for assessing in vitro cytotoxicity and mechanism of action.

Conclusion

9-(2-Chloroethyl)-9H-purin-6-amine is a purine analog with potential as a research tool in the development of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to known cytotoxic agents suggests it may function as a DNA alkylating agent and antimetabolite. The provided synthesis protocol and hypothesized mechanism of action serve as a valuable resource for researchers interested in exploring the properties and potential applications of this and related compounds. Further experimental validation is necessary to fully characterize its biological profile and therapeutic potential.

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References

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